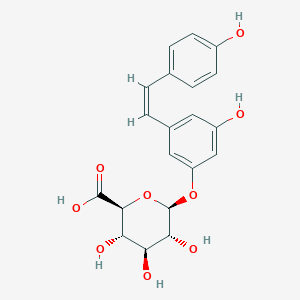

cis-Resveratrol 3-O-glucuronide

Vue d'ensemble

Description

cis-Resveratrol 3-O-glucuronide: is a glucuronide conjugate of cis-resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. This compound is a metabolite of cis-resveratrol and is formed through the process of glucuronidation, which enhances its solubility and facilitates its excretion from the body. This compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-Resveratrol 3-O-glucuronide typically involves the selective monodeacylation of resveratrol triesters using either chemical or enzymatic hydrolyses. This process yields the required diesters, which are then subjected to glucuronidation using the trichloroacetimidate procedure. The final step involves mild hydrolysis to obtain the desired product .

Industrial Production Methods: The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions: cis-Resveratrol 3-O-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used to study the oxidative stability of this compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to investigate the reduction potential of the compound.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Applications De Recherche Scientifique

Metabolism and Bioavailability

Cis-resveratrol undergoes extensive metabolism in the body, primarily through glucuronidation. This process enhances its solubility and bioavailability, making it more readily excreted from the body. Studies have shown that cis-resveratrol is glucuronidated at different rates compared to its trans counterpart, with specific metabolic pathways influencing its biological activity .

Key Metabolic Pathways

- Glucuronidation : The primary metabolic pathway for both cis- and trans-resveratrol, leading to the formation of various glucuronides including cis-resveratrol 3-O-glucuronide.

- Tissue Distribution : Research indicates that this compound is distributed differently across tissues, with a notable presence in the brain and liver .

Cancer Treatment

This compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that this metabolite can inhibit cell proliferation and induce apoptosis in tumor cells while showing reduced toxicity towards non-cancerous cells .

Neuroprotection

Research has indicated that this compound may have neuroprotective properties. It modulates critical signaling pathways involved in neurodegenerative diseases such as Alzheimer's disease by reducing oxidative stress and promoting neuronal survival .

Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines in various models. This property is particularly relevant in conditions characterized by chronic inflammation .

Cardiovascular Health

The compound also demonstrates cardioprotective effects, improving endothelial function and reducing hypertension-related complications. Its ability to enhance nitric oxide production contributes to vasodilation and improved blood flow .

Case Study 1: Cancer Cell Lines

A study evaluated the effects of this compound on human colorectal cancer cells (HT-29). The results indicated a significant reduction in cell viability and an increase in apoptosis markers compared to untreated controls. This suggests a potential role for this metabolite in colorectal cancer therapy.

Case Study 2: Neuroprotection

In an animal model of ischemic stroke, administration of this compound resulted in reduced neuronal damage and improved functional recovery. This highlights its potential as a therapeutic agent for neuroprotective strategies following acute brain injuries.

Comparative Analysis of Resveratrol Metabolites

| Metabolite | Biological Activity | Tissue Distribution | Cytotoxicity Level |

|---|---|---|---|

| This compound | Anti-inflammatory, Neuroprotective | Brain, Liver | Moderate |

| Trans-resveratrol | Antioxidant, Anticancer | Widespread | High |

| Cis-resveratrol | Lower bioactivity | Limited | Low |

Mécanisme D'action

The mechanism of action of cis-Resveratrol 3-O-glucuronide involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), thereby reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.

Comparaison Avec Des Composés Similaires

cis-Resveratrol 3-O-glucuronide can be compared with other similar compounds, such as:

trans-Resveratrol 3-O-glucuronide: This isomeric form of resveratrol glucuronide exhibits similar biological activities but differs in its stability and reactivity under various conditions.

Dihydroresveratrol: A metabolite of resveratrol formed through microbial metabolism in the colon, dihydroresveratrol exhibits distinct biological activities compared to its parent compound.

This compound’s uniqueness lies in its specific glucuronidation pattern, which influences its solubility, stability, and biological activities, making it a valuable compound for various scientific and industrial applications .

Activité Biologique

cis-Resveratrol 3-O-glucuronide is a metabolite derived from resveratrol, a naturally occurring polyphenol found in various plants, particularly in grapes and red wine. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is crucial for evaluating its pharmacological potential and therapeutic applications.

Metabolism and Bioavailability

Resveratrol undergoes extensive metabolism in the body, primarily through glucuronidation and sulfation. The cis-form is metabolized more rapidly than the trans-form , leading to higher levels of glucuronides in circulation after consumption. Studies indicate that this compound is one of the major metabolites detected in human urine following resveratrol intake, alongside other metabolites like cis-resveratrol-4'-sulfate .

Table 1: Metabolites of Resveratrol

| Metabolite | Type | Major Source |

|---|---|---|

| This compound | Glucuronide | Human urine |

| cis-Resveratrol-4'-sulfate | Sulfate | Human urine |

| trans-Resveratrol 3-O-glucuronide | Glucuronide | Human urine |

| trans-Resveratrol-4'-O-sulfate | Sulfate | Human urine |

Antioxidant Properties

Research has shown that resveratrol and its metabolites exhibit significant antioxidant activity. The ability of this compound to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. Studies suggest that its antioxidant capacity may surpass that of the parent compound, resveratrol .

Anti-inflammatory Effects

This compound has been implicated in modulating inflammatory pathways. It can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to reduced inflammation in various models . This activity is particularly relevant in conditions like arthritis and cardiovascular diseases.

Anticancer Activity

The anticancer potential of resveratrol metabolites has been increasingly recognized. Research indicates that this compound may exert cytotoxic effects on cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. In vitro studies have demonstrated that this metabolite can induce apoptosis and inhibit cell proliferation more effectively than the parent compound .

Case Studies

- Human Clinical Trials : A study involving healthy volunteers showed that repeated doses of resveratrol resulted in significant increases in plasma levels of its glucuronides, including this compound. The study noted a decrease in insulin-like growth factor (IGF-I), suggesting potential chemopreventive effects against cancer .

- Animal Models : In rodent models, administration of resveratrol and its metabolites led to improvements in metabolic parameters and reductions in markers of inflammation and oxidative stress. Specifically, this compound was found to enhance mitochondrial function and energy metabolism .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it achieves peak plasma concentrations significantly higher than those of resveratrol itself after oral administration. This suggests that the metabolite may play a more substantial role in mediating the health benefits associated with resveratrol consumption .

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | Resveratrol |

|---|---|---|

| Peak Plasma Concentration | Higher than parent compound | Lower |

| Bioavailability | Enhanced via glucuronidation | Low |

| Elimination Half-life | Shorter due to rapid metabolism | Longer |

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSAYEBSTMCFKY-BMPGWQKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401009344 | |

| Record name | Cis-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387372-23-8 | |

| Record name | Cis-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How is cis-Resveratrol 3-O-glucuronide formed in the body, and what is its significance in resveratrol metabolism?

A1: this compound is a metabolite of resveratrol, a polyphenol found in grapes and red wine. It is formed through glucuronidation, a major metabolic pathway in the body where a glucuronic acid molecule is attached to a substrate, often making it more water-soluble and facilitating excretion. [, ] This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A6 and UGT1A9, which show activity towards cis-resveratrol. [] Understanding the formation and kinetics of this compound is important for determining the overall bioavailability and potential health benefits of resveratrol.

Q2: Can this compound be found in the bloodstream after consuming red wine?

A2: Yes, research has identified this compound in human low-density lipoprotein (LDL) after moderate red wine consumption. [] This suggests that following ingestion and metabolism, resveratrol metabolites, including this compound, can be incorporated into LDL particles. This finding is significant as it indicates that these metabolites may be transported throughout the body and potentially exert antioxidant effects on LDL, contributing to the cardiovascular benefits associated with moderate red wine consumption.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.